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Compound of Interest

Compound Name: Etilefrine Impurity D

CAS No.: 42146-10-1

Cat. No.: B601693 Get Quote

Abstract
In the high-precision landscape of pharmaceutical quality control, Etilefrine Impurity D
represents a critical process-related impurity defined by the European Pharmacopoeia (EP).[1]

Chemically identified as 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone, this compound

serves as the penultimate synthetic intermediate in the manufacturing of Etilefrine

Hydrochloride.[1] Its presence in the final API (Active Pharmaceutical Ingredient) indicates

incomplete hydrogenation during the final synthetic step.[1] This guide provides a definitive

technical analysis of Impurity D, including its molecular characteristics, formation mechanism,

and detection strategies compliant with ICH Q3A/Q3B guidelines.[1]

Chemical Identity and Molecular Characteristics
Etilefrine Impurity D is distinct from degradation products; it is a synthetic precursor.[1] It

exists typically as a hydrochloride salt in reference standards.[1]
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Property Specification (Free Base)
Specification
(Hydrochloride Salt)

Common Name Etilefrine Impurity D Etilefrine Impurity D HCl

EP Designation Impurity D Impurity D (as Hydrochloride)

IUPAC Name
2-[benzyl(ethyl)amino]-1-(3-

hydroxyphenyl)ethanone

2-[benzyl(ethyl)amino]-1-(3-

hydroxyphenyl)ethanone

hydrochloride

CAS Registry Number 42146-10-1 55845-90-4

Molecular Formula

Molecular Weight 269.34 g/mol 305.80 g/mol

Structure Type Aminoketone (Tertiary amine) Aminoketone Salt

Appearance Pale yellow solid/oil
White to off-white crystalline

solid

Solubility
Soluble in organic solvents

(MeOH, DMSO)
Soluble in water, MeOH

Structural Analysis
The molecule features a 3-hydroxyphenyl head group linked to a ketone moiety.[1] Unlike

Etilefrine, which possesses a secondary amine and a secondary alcohol, Impurity D retains the

tertiary amine (protected by a benzyl group) and the carbonyl oxygen.[1]

Key Functional Groups: Phenol, Ketone, Tertiary Amine, Benzyl group.[1]

Chirality: Unlike Etilefrine, Impurity D is achiral at the alpha-carbon due to the ketone

functionality (

hybridized carbonyl carbon).[1]

Formation Mechanism: The Synthetic Pathway
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Etilefrine is typically synthesized via a nucleophilic substitution followed by a catalytic

hydrogenation.[1] Impurity D is the key intermediate formed before the final reduction step.[1]

The "Benzyl-Protection" Route
Alkylation: 3-Hydroxy-

-haloacetophenone reacts with N-ethylbenzylamine.[1]

Intermediate Formation (Impurity D): This yields 2-[benzyl(ethyl)amino]-1-(3-

hydroxyphenyl)ethanone.[1][2]

Hydrogenation (The Critical Step): The intermediate undergoes catalytic hydrogenation (e.g.,

Pd/C,

).[1] This step performs two functions simultaneously:

Reduction: Converts the ketone (

) to the alcohol (

).[1]

Debenzylation: Cleaves the benzyl protecting group to yield the secondary amine.[1]

Failure Mode: If the hydrogenation is incomplete or the catalyst is poisoned, the benzyl group

may remain, or the ketone may not reduce, resulting in residual Impurity D.

Pathway Visualization[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Etilefrine
https://pubchem.ncbi.nlm.nih.gov/compound/Etilefrine
https://pubchem.ncbi.nlm.nih.gov/compound/Etilefrine
https://pubchem.ncbi.nlm.nih.gov/compound/Etilefrine
https://www.klivon.com/product/55845-90-4--etilefrine-ep-impurity-d-as-hydrochloride--11468
https://pubchem.ncbi.nlm.nih.gov/compound/Etilefrine
https://pubchem.ncbi.nlm.nih.gov/compound/Etilefrine
https://pubchem.ncbi.nlm.nih.gov/compound/Etilefrine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process Flow
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Figure 1: Synthetic pathway of Etilefrine Hydrochloride showing Impurity D as the direct

precursor intermediate.

Analytical Characterization & Detection
To ensure compliance with EP/USP monographs, Impurity D must be controlled.[1] It is

significantly more lipophilic than Etilefrine due to the benzyl group and the ketone moiety.[1]

HPLC Method Parameters (Recommended)
Because Impurity D is a process impurity, it is controlled in the "Related Substances" test.[1]

Column: C18 (Octadecylsilyl silica gel), e.g., 250 mm x 4.6 mm, 5 µm.[1]

Mobile Phase:

Solvent A: Phosphate buffer (pH ~3.[1]0) with ion-pairing agent (e.g., sodium

octanesulfonate) to retain the amine.[1]
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Solvent B: Acetonitrile (ACN).[1]

Gradient: Gradient elution is required.[1] Impurity D, being hydrophobic (benzyl group), will

elute significantly later (higher

) than Etilefrine.[1]

Detection: UV at 220 nm (amide/benzene absorption) or 275 nm (phenol absorption).[1]

Relative Retention Time (RRT): Typically > 1.5 relative to Etilefrine.[1]

Mass Spectrometry (MS) Fragmentation
For identification in LC-MS/MS workflows:

Parent Ion (

): m/z 270.15 (Free base).[1]

Key Fragments:

m/z 91: Tropylium ion (Characteristic of the benzyl group).[1]

m/z 135: 3-hydroxybenzoyl cation (Cleavage alpha to the carbonyl).[1]

m/z 134: Loss of the hydroxyphenyl ketone moiety.[1]

Regulatory & Safety Context
ICH Q3A(R2) Limits
As a synthetic intermediate, Impurity D falls under standard ICH thresholds for reporting and

qualification.[1]

Reporting Threshold: 0.05%

Identification Threshold: 0.10% (or 1.0 mg/day intake, whichever is lower)

Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower)
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Risk Assessment[1]
Genotoxicity: While Impurity D contains a benzylamine moiety, it does not typically flag as a

high-potency mutagenic impurity (unlike alkyl halides).[1] However, as an intermediate, strict

carryover limits are enforced to prevent pharmacological variability, as the ketone analogue

may have different adrenergic potency than the alcohol.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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